molecular formula C6H12NO5P B10787876 Z-Cyclopentyl-AP4

Z-Cyclopentyl-AP4

Cat. No.: B10787876
M. Wt: 209.14 g/mol
InChI Key: HBLKDQXEUJOJPR-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Z-Cyclopentyl-AP4 involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Typically, such compounds are produced in specialized laboratories with stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : Z-Cyclopentyl-AP4 primarily undergoes substitution reactions due to its functional groups. It is known to interact with various reagents under specific conditions to form different products .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include strong acids and bases, which facilitate the substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, these products retain the core structure of the compound while incorporating new functional groups .

Scientific Research Applications

Chemistry: : In chemistry, Z-Cyclopentyl-AP4 is used as a tool to study the properties and behaviors of metabotropic glutamate receptors. It helps in understanding the receptor-ligand interactions and the resulting biochemical pathways .

Biology: : In biological research, this compound is utilized to investigate the role of metabotropic glutamate receptors in various physiological processes. It is particularly useful in studying synaptic transmission and neuronal excitability .

Medicine: : In medical research, this compound is explored for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders such as epilepsy, anxiety, and Parkinson’s disease .

Industry: : While its industrial applications are limited, this compound is used in the development of new pharmacological agents targeting metabotropic glutamate receptors .

Mechanism of Action

Z-Cyclopentyl-AP4 exerts its effects by acting as an agonist at group III metabotropic glutamate receptors. These receptors are primarily located on presynaptic terminals, where they inhibit the release of neurotransmitters. The inhibition occurs through three principal mechanisms: inhibition of calcium channels, activation of potassium channels, and direct interaction with the release machinery .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to Z-Cyclopentyl-AP4 include L-2-amino-4-phosphonobutanoic acid, L-serine-O-phosphate, and (1S, 2R)-1-amino-2-phosphonomethylcyclopropanecarboxylic acid .

Uniqueness: : this compound is unique due to its higher selectivity for metabotropic glutamate receptor 4 over metabotropic glutamate receptor 8 and its lack of activity at metabotropic glutamate receptor 7. This selectivity makes it a valuable tool in research focused on specific receptor subtypes .

Properties

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H12NO5P/c7-6(5(8)9)2-1-4(3-6)13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t4-,6+/m1/s1

InChI Key

HBLKDQXEUJOJPR-XINAWCOVSA-N

Isomeric SMILES

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N

Canonical SMILES

C1CC(CC1P(=O)(O)O)(C(=O)O)N

Origin of Product

United States

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